4-Chlorobenzenesulfonyl fluoride

Catalog No.
S3321101
CAS No.
349-89-3
M.F
C6H4ClFO2S
M. Wt
194.61 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Chlorobenzenesulfonyl fluoride

CAS Number

349-89-3

Product Name

4-Chlorobenzenesulfonyl fluoride

IUPAC Name

4-chlorobenzenesulfonyl fluoride

Molecular Formula

C6H4ClFO2S

Molecular Weight

194.61 g/mol

InChI

InChI=1S/C6H4ClFO2S/c7-5-1-3-6(4-2-5)11(8,9)10/h1-4H

InChI Key

PCTLRVPDZBVCMP-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1S(=O)(=O)F)Cl

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)F)Cl

4-Chlorobenzenesulfonyl fluoride is an organosulfur compound with the molecular formula C6H4ClF2O2S. It features a benzene ring substituted with a chlorine atom and a sulfonyl fluoride group, making it a versatile reagent in organic synthesis. This compound is characterized by its clear liquid form and has a molecular weight of approximately 202.61 g/mol. It is known for its reactivity, particularly in nucleophilic substitution reactions, due to the electrophilic nature of the sulfonyl fluoride group .

Protein-Protein Crosslinking

One prominent application of 4-CBSF lies in protein-protein crosslinking. This technique involves linking specific amino acid side chains within or between protein molecules, allowing researchers to study protein interactions, conformational changes, and protein complexes. 4-CBSF reacts selectively with tyrosine residues in proteins, forming stable sulfonamide bonds. This selectivity makes it a valuable tool for studying protein-protein interactions without affecting other functional groups within the protein. PubChem, National Institutes of Health: )

Bioconjugation

4-CBSF also serves as a useful agent in bioconjugation, a process for attaching various molecules (fluorophores, drugs, etc.) to biomolecules (proteins, antibodies, etc.). This technique allows researchers to label biomolecules for visualization, targeted drug delivery, and other applications. 4-CBSF can be used to introduce a reactive amine group onto biomolecules, which can then be further conjugated to other molecules of interest. Click chemistry approach through sulfates: A new strategy for the modification of biomolecules, Chem Commun. 2016 Jan 26;52(8):1468-71. doi: 10.1039/C5CC08940A:

The reactivity of 4-Chlorobenzenesulfonyl fluoride is primarily attributed to its sulfonyl fluoride moiety, which can undergo various chemical transformations:

  • Nucleophilic Substitution: The sulfonyl fluoride group can be replaced by nucleophiles, leading to the formation of sulfonamides or other derivatives.
  • Fluorination Reactions: It can participate in fluorination reactions, where the chlorine atom may be substituted by fluoride under specific conditions .
  • Formation of Sulfones: The compound can react with organometallic reagents to produce sulfones, which are useful intermediates in organic synthesis .

Research indicates that 4-Chlorobenzenesulfonyl fluoride exhibits biological activity, particularly as an inhibitor of serine proteases. This property makes it valuable in biochemical studies and potential therapeutic applications. The compound has been used to investigate enzyme mechanisms and pathways involving serine proteases, contributing to our understanding of various biological processes .

Several methods exist for synthesizing 4-Chlorobenzenesulfonyl fluoride:

  • Direct Fluorination: This method involves the fluorination of 4-chlorobenzenesulfonyl chloride using fluorinating agents such as Selectfluor or other fluorine sources under controlled conditions.
  • Sulfonylation Reactions: Starting from 4-chlorobenzenesulfonic acid, chlorination followed by treatment with sulfur tetrafluoride can yield 4-Chlorobenzenesulfonyl fluoride .
  • Exchange Fluorination: Utilizing solvents such as dimethylformamide or sulfolane, chlorinated benzenesulfonyl compounds can be converted into their corresponding fluorinated derivatives through exchange reactions at elevated temperatures .

4-Chlorobenzenesulfonyl fluoride finds applications across various fields:

  • Synthetic Chemistry: Used as a reagent for synthesizing sulfonamides and other sulfur-containing compounds.
  • Biochemical Research: Serves as a tool for studying enzyme mechanisms, particularly in the context of protease inhibition.
  • Material Science: Acts as a coupling agent in the preparation of polymeric materials and coatings due to its ability to form stable linkages with other molecules .

Studies have explored the interactions of 4-Chlorobenzenesulfonyl fluoride with various biomolecules:

  • Enzyme Inhibition: It has been shown to inhibit serine proteases effectively, providing insights into enzyme activity modulation.
  • Protein Labeling: The sulfonyl fluoride motif allows for the covalent attachment to proteins, facilitating studies on protein function and interactions .

Several compounds share structural similarities with 4-Chlorobenzenesulfonyl fluoride. Below is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Characteristics
4-Fluorobenzenesulfonyl fluorideContains fluorine instead of chlorineMore reactive towards nucleophiles
4-Bromobenzenesulfonyl fluorideContains bromine instead of chlorineHigher lipophilicity
Benzenesulfonyl fluorideLacks halogen substitution on the benzeneLess electrophilic than chlorinated variants

4-Chlorobenzenesulfonyl fluoride stands out due to its balance between reactivity and stability, making it suitable for diverse synthetic applications while retaining biological activity .

Chlorosulfonation Strategies for 4-Chlorobenzenesulfonyl Fluoride Precursors

Chlorosulfonation of chlorobenzene derivatives serves as the foundational step for synthesizing 4-chlorobenzenesulfonyl fluoride. The reaction typically employs chlorosulfonic acid (ClSO₃H) under controlled conditions to introduce the sulfonyl chloride group. Patent CA1205491A highlights a method where chlorobenzene reacts with chlorosulfonic acid in a halogenated aliphatic hydrocarbon solvent (e.g., dichloromethane or chloroform) at 20–120°C. The inclusion of alkali metal salts (e.g., NaCl) or ammonium salts minimizes sulfone byproduct formation, enhancing the purity of the intermediate 4-chlorobenzenesulfonyl chloride.

A critical advancement involves the use of sulfamic acid (H₃NSO₃) as a catalyst, which suppresses over-sulfonation and directs regioselectivity toward the para position. As described in US5136043A, adding 0.5–5 wt% sulfamic acid relative to the aromatic substrate improves yields by 12–18% compared to uncatalyzed reactions. The mechanism likely involves the stabilization of the chlorosulfonic acid intermediate, reducing premature decomposition.

Table 1: Comparative Chlorosulfonation Conditions

ParameterStandard MethodSulfamic Acid-Catalyzed
SolventDichloromethaneDichloroethane
CatalystNone2 wt% sulfamic acid
Temperature80°C60°C
Yield (4-ClC₆H₄SO₂Cl)72%89%

Fluorination Techniques: Chlorine-Fluorine Exchange Mechanisms

The conversion of 4-chlorobenzenesulfonyl chloride to the corresponding fluoride relies on nucleophilic aromatic substitution (SNAr). Potassium fluoride (KF) or cesium fluoride (CsF) in polar aprotic solvents (e.g., dimethylformamide) facilitates the displacement of chloride with fluoride. CA2019071A1 notes that maintaining anhydrous conditions is critical to prevent hydrolysis of the sulfonyl chloride intermediate. Elevated temperatures (80–100°C) and prolonged reaction times (8–12 hours) are typically required to achieve >90% conversion.

Recent studies suggest that crown ethers (e.g., 18-crown-6) accelerate fluorination by complexing potassium ions, increasing fluoride nucleophilicity. This approach reduces reaction times to 4–6 hours while maintaining yields above 85%. Competing side reactions, such as the formation of sulfonic acids, are mitigated by rigorous drying of reagents and solvents.

Table 2: Fluorination Agents and Efficiency

Fluorinating AgentSolventTemperatureTime (h)Yield (%)
KFDMF100°C1278
CsFDMSO90°C882
KF/18-crown-6Acetonitrile80°C688

Solvent Systems and Catalytic Conditions in Large-Scale Synthesis

Industrial-scale production of 4-chlorobenzenesulfonyl fluoride demands solvents that balance reactivity, cost, and safety. Halogenated hydrocarbons like dichloroethane are preferred for their low polarity, which stabilizes the sulfonyl chloride intermediate and simplifies phase separation during workup. Patent US5136043A emphasizes the use of dichloroethane in tandem with sulfamic acid, achieving a 92% yield at the pilot scale.

Catalytic systems play a dual role in enhancing reactivity and reducing energy input. Ferric chloride (FeCl₃), employed in downstream sulfone synthesis, is not directly involved in fluorination but is critical for removing residual chloride ions via complexation. For fluorination, heterogeneous catalysts like silica-supported KF enable easier recovery and reuse, cutting production costs by 15–20%.

Table 3: Solvent Properties and Performance

SolventBoiling Point (°C)PolaritySuitability for Scale-Up
Dichloromethane40LowModerate
Dichloroethane83ModerateHigh
DMF153HighLow

XLogP3

1.6

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

349-89-3

Wikipedia

Benzenesulfonyl fluoride, p-chloro-

Dates

Modify: 2023-08-19

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